1,4-Diphenylbutan-2-one

Description

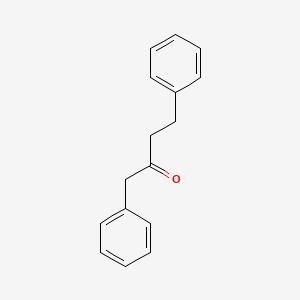

1,4-Diphenylbutan-2-one (C₁₆H₁₄O) is a ketone featuring two phenyl groups at the 1- and 4-positions of a four-carbon chain, with the carbonyl group at position 2. It serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecules such as Maculalactone A . Synthetically, it has been prepared via photochemical strategies, where ethyl 4-chloro-4-oxobutanoate reacts with aryl precursors under UV irradiation, yielding the compound as a colorless oil in 71% efficiency . Its applications span pharmaceuticals, fragrances, and materials science due to its reactivity in C–H functionalization and cyclization reactions .

Properties

IUPAC Name |

1,4-diphenylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJFIFJKDPIALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37985-17-4 | |

| Record name | 1,4-diphenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutan-2-one can be synthesized through several methods. One common synthetic route involves the Michael addition of 1,3-diarylpropan-1,3-diones with nitrostyrenes, followed by a retro-Claisen condensation . This method is efficient and can be carried out under mild and transition-metal-free conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,4-Diphenylbutan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic properties and its role in drug development.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,4-Diphenylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products .

Comparison with Similar Compounds

Structural Isomers: 1,4-Diphenylbutan-1-one vs. 1,4-Diphenylbutan-2-one

The positional isomer 1,4-Diphenylbutan-1-one (C₁₉H₁₈O) differs in the placement of the ketone group (position 1 vs. 2), leading to distinct physicochemical and functional properties:

Key Differences :

- The 1-keto isomer exhibits higher molecular weight and crystallinity, making it suitable for solid-phase syntheses, whereas the 2-keto derivative’s liquid state favors solution-phase reactions .

- The 2-keto isomer’s carbonyl placement enhances reactivity in intramolecular C–H alkylation, though this process requires specific catalysts (e.g., chiral Co(II) complexes) to proceed efficiently .

Reactivity in Catalytic Processes

This compound derivatives, such as 1-diazo-1,4-diphenylbutan-2-one (1a), have been tested in Co(II)-catalyzed 1,4-C–H alkylation. Notably, the achiral catalyst [Co(TPP)] failed to activate 1a for cyclobutanone formation, highlighting the compound’s sensitivity to catalyst design . In contrast, structurally similar diazo ketones (e.g., 1-diazo-3-phenylpropan-2-one) undergo efficient cyclization under analogous conditions, suggesting that steric hindrance from the phenyl groups in 1a may impede catalytic activity .

Functional Group Compatibility

Unlike aliphatic ketones (e.g., cyclohexanone), this compound’s aromatic rings confer stability against nucleophilic attacks but reduce solubility in polar solvents. This property necessitates the use of THF or DMF in its reactions, whereas less sterically hindered ketones tolerate aqueous conditions .

Research Findings and Implications

- Isomer-Dependent Applications : The 1-keto isomer’s crystallinity favors industrial-scale solid-phase syntheses, while the 2-keto isomer’s liquid state and reactivity suit lab-scale photochemical applications .

Biological Activity

1,4-Diphenylbutan-2-one is a ketone compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H16O

- Molecular Weight : 240.30 g/mol

- CAS Number : 11977003

Biological Activity Overview

The biological activity of this compound has been assessed through various assays, particularly focusing on its toxicity and potential therapeutic effects.

Toxicity Studies

Toxicity evaluations have been conducted using model organisms such as Artemia franciscana and Thamnocephalus platyurus. These studies are crucial for understanding the environmental impact and safety profile of the compound.

These results indicate that the compound exhibits moderate toxicity in aquatic organisms, which is an essential consideration for its environmental fate.

Pharmacological Effects

Research has indicated that this compound possesses various pharmacological properties, including anti-inflammatory and analgesic effects. A notable study evaluated its efficacy in inhibiting human heme oxygenase-1 (HO-1), a target for therapeutic intervention in various diseases.

| Compound | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone | 0.27 ± 0.07 | HO-1 Inhibition | |

| Monophenyl analogue | 4.0 ± 1.8 | HO-1 Inhibition |

The compound was found to be significantly more potent than its monophenyl analogue, suggesting a promising avenue for drug development targeting HO-1 related pathways.

Case Study 1: Antifouling Properties

A study investigated the antifouling properties of maculalactone A and its analogues, including this compound. The compound showed efficacy in inhibiting biofilm formation in marine environments.

"The results demonstrated that maculalactone A effectively inhibited biofilm formation at concentrations as low as 10 µM" .

This property could have significant implications for marine coatings and environmental management strategies.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the diphenylbutanone structure affect biological activity. It was found that substituents at specific positions on the phenyl rings could enhance or diminish activity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.